molecular formula C13H16BNO2S B1441878 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole CAS No. 1002309-47-8

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

Cat. No.: B1441878
CAS No.: 1002309-47-8
M. Wt: 261.2 g/mol
InChI Key: VLJNKSRMMHATGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C13H16BNO2S and its molecular weight is 261.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . This reaction typically occurs in the presence of a palladium catalyst .

Biochemical Pathways

It’s known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes . This can lead to the formation of various boronates, which can have diverse downstream effects depending on the specific context.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, in the context of organic synthesis, the compound can facilitate the formation of various boronates .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C . Furthermore, the compound’s reactivity can be influenced by the presence of other substances, such as catalysts .

Biochemical Analysis

Biochemical Properties

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can significantly impact its effectiveness in biochemical assays. It has been observed that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term studies have also indicated potential changes in cellular function with extended exposure to this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution pattern of the compound can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-10-11(7-9)18-8-15-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJNKSRMMHATGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675389
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002309-47-8
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.